2-(Pyridin-2-yl)but-3-yn-2-ol

Description

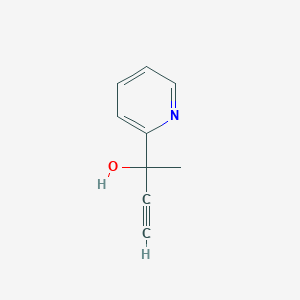

2-(Pyridin-2-yl)but-3-yn-2-ol is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring attached to a butyn-2-ol moiety

Properties

IUPAC Name |

2-pyridin-2-ylbut-3-yn-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-3-9(2,11)8-6-4-5-7-10-8/h1,4-7,11H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNKQUAATTWNZCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#C)(C1=CC=CC=N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-2-yl)but-3-yn-2-ol can be achieved through several methods. One common approach involves the palladium-catalyzed Sonogashira cross-coupling reaction between pyridine-2-yl halides and propargylic alcohols . This reaction typically requires a palladium catalyst, a copper co-catalyst, and a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions: 2-(Pyridin-2-yl)but-3-yn-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the alkyne moiety to alkanes or alkenes using hydrogenation catalysts such as palladium on carbon.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Formation of pyridine-2-yl ketones or aldehydes.

Reduction: Formation of pyridine-2-yl alkanes or alkenes.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemical Applications

Synthesis Intermediate

The compound serves as an important intermediate in the synthesis of more complex organic molecules. It is particularly useful in the development of heterocyclic compounds, which are essential in many chemical processes and applications .

Reactivity and Modifications

2-(Pyridin-2-yl)but-3-yn-2-ol can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of derivatives that may exhibit enhanced properties or new functionalities .

| Reaction Type | Product Example |

|---|---|

| Oxidation | 2-(Pyridin-2-yl)but-3-yn-2-one |

| Reduction | 2-(Pyridin-2-yl)butan-2-ol |

| Substitution | 3-Nitro-2-(Pyridin-2-yl)but-3-yn-2-ol |

Biological Applications

Antimicrobial Activity

Research has shown that this compound exhibits notable antimicrobial properties. In vitro studies indicate its effectiveness against various bacterial strains, suggesting potential for developing new antibacterial agents. For example:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 μg/mL |

| Escherichia coli | 25 μg/mL |

These findings highlight the compound's potential as a lead for new antibiotics .

Anticancer Properties

The compound has been explored for its anticancer activity due to its ability to inhibit specific enzymes involved in cell proliferation. Its interaction with molecular targets such as kinases may modulate pathways related to cancer progression .

Mechanism of Action

The mechanism of action of 2-(Pyridin-2-yl)but-3-yn-2-ol involves its interaction with molecular targets such as enzymes and receptors. The pyridine ring can engage in π-π stacking interactions, while the butyn-2-ol moiety can form hydrogen bonds with active sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

- 2-(Pyridin-3-yl)but-3-yn-2-ol

- 2-(Pyridin-4-yl)but-3-yn-2-ol

- 2-(Pyrazin-2-yl)but-3-yn-2-ol

Comparison: 2-(Pyridin-2-yl)but-3-yn-2-ol is unique due to the position of the pyridine ring, which influences its reactivity and interaction with biological targets. Compared to its isomers, it may exhibit different binding affinities and selectivities, making it a valuable compound for specific applications in research and industry.

Biological Activity

2-(Pyridin-2-yl)but-3-yn-2-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound this compound features a pyridine ring attached to a butynol moiety. Its structure can be represented as follows:

Research indicates that this compound may act through several biological pathways:

- Inhibition of Nitric Oxide Synthase (NOS) : The compound has shown promise as an inhibitor of neuronal nitric oxide synthase (nNOS), which is implicated in various neurological disorders. Inhibitors targeting nNOS can potentially alleviate conditions such as neurodegenerative diseases and stroke .

- Modulation of CCR6 Receptors : Preliminary studies suggest that derivatives of this compound may act as modulators of CCR6 receptors, which are involved in immune responses and inflammation. This could have implications for treating autoimmune diseases .

Table 1: Summary of Biological Activities

Case Studies

Several case studies have highlighted the biological efficacy of this compound and its analogs:

- Neuronal Protection : A study demonstrated that a related compound significantly reduced neuronal cell death in models of ischemia, suggesting that this compound may have protective effects against oxidative stress in neuronal tissues .

- Antifungal Properties : Research indicated that derivatives exhibited potent antifungal activity against Candida species, with minimum inhibitory concentrations (MICs) lower than those of standard antifungal agents like fluconazole. This suggests potential for development as a new antifungal therapy .

- Cancer Cell Apoptosis : In vitro studies showed that this compound induced apoptosis in various cancer cell lines, demonstrating its potential as an anticancer agent. The mechanism involved the activation of caspases and the disruption of mitochondrial membrane potential .

Pharmacokinetics and Safety Profile

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound:

- Absorption : Initial data suggest moderate permeability across biological membranes, which is essential for oral bioavailability.

- Metabolism : The compound exhibits low cytochrome P450 inhibition, indicating a favorable metabolic profile with reduced risk of drug-drug interactions .

- Toxicity Studies : Toxicity assessments in animal models have shown no acute toxicity at doses up to 2000 mg/kg, supporting its safety for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.